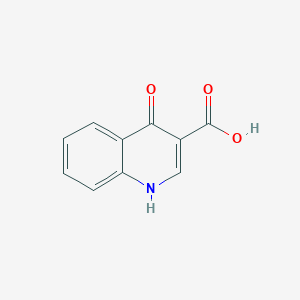

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

描述

The exact mass of the compound 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNJBIQQAIIMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956267 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-01-2, 34785-11-0 | |

| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34785-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid basic properties

An In-depth Technical Guide to the Core Basic Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Introduction

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid serves as the foundational scaffold for one of the most successful classes of antibacterial agents in history: the quinolones.[1] Its rigid, planar structure, featuring key functional groups, provides a versatile framework for interacting with biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[2][3] First identified during the development of chloroquine derivatives, this core structure led to the discovery of nalidixic acid and the subsequent generations of highly potent fluoroquinolones.[1][2]

The significance of this molecule, however, extends beyond its antibacterial roots. Researchers are actively exploring its derivatives for applications in anticancer, antiparasitic, and antiviral therapies.[1] The remarkable versatility of the 4-quinolone core stems from its specific physicochemical properties. Understanding these fundamental characteristics is paramount for drug development professionals, as they govern solubility, absorption, membrane permeation, target binding, and overall pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the core basic properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offering field-proven insights into their determination and explaining the causality behind the experimental methodologies.

Molecular Structure and Key Physicochemical Characteristics

The fundamental properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are dictated by its chemical architecture. The structure consists of a dihydropyridone ring fused to a benzene ring. The critical functional groups are the carboxylic acid at position 3, the ketone at position 4, and the secondary amine at position 1. These groups are the primary determinants of the molecule's reactivity, solubility, and acid-base behavior.

Table 1: Physicochemical Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [4][5][6] |

| Molecular Weight | 189.17 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow solid/powder | [4][7] |

| Melting Point | 269-270 °C | [4][7] |

| Boiling Point | 358 °C | [4][7] |

| Density | ~1.429 g/cm³ | [4][7] |

| Storage | Sealed in dry, room temperature conditions | [4][7] |

Amphoteric Nature: Acidity and Basicity (pKa)

A defining feature of the 4-quinolone scaffold is its amphoteric, or zwitterionic, character.[2] This is due to the presence of both an acidic functional group (the C-3 carboxylic acid) and a basic center (the N-1 nitrogen of the heterocyclic ring). The ionization state of the molecule is therefore highly dependent on the surrounding pH.

-

In strongly acidic conditions (low pH): The carboxylic acid is protonated (neutral), and the ring nitrogen is protonated, resulting in a net positive charge (cationic species).

-

Near physiological pH: The molecule exists predominantly as a zwitterion, where the carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic), resulting in a net neutral charge. A neutral, non-ionized form may also be present in equilibrium.[2]

-

In strongly basic conditions (high pH): The carboxylic acid is deprotonated (anionic), and the ring nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic species).

The acid dissociation constants, or pKa values, quantify the strength of these acidic and basic centers. The pKa of the carboxylic acid (pKa₁) is typically in the range of 5.5-6.0 for fluoroquinolone derivatives, while the pKa for the basic nitrogen function (pKa₂) can vary more widely.[8][9] A predicted pKa for the parent compound is approximately 0.80, likely corresponding to the carboxylic acid proton.[4] Understanding these pKa values is critical, as the charge of the molecule directly influences its solubility, ability to cross biological membranes, and binding affinity to its target enzymes.

Caption: Ionization states of the 4-quinolone core at different pH ranges.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used reference method for accurately determining pKa values between 2 and 12. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid sample to a known concentration (e.g., 0.005 M).

-

Causality: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) is often required.[10] The co-solvent ratio must be consistent across all measurements and calibrations to ensure data integrity.

-

-

System Calibration:

-

Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Causality: This step ensures the accuracy of the pH readings, which are the primary data points for pKa calculation. For co-solvent systems, the electrode must be standardized in the same solvent mixture to account for changes in junction potential.[10]

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) under gentle agitation.

-

Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for determining the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Causality: Incremental addition allows for the construction of a detailed titration curve, where the regions of buffering correspond to the pKa values.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized).

-

For higher accuracy, calculate the pKa from the derivative of the titration curve (the peak indicates the equivalence point) or by using computational methods like Gran's plot, which can linearize the data around the equivalence point for more precise determination.[10]

-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[11] 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]

Its solubility in aqueous media is strongly pH-dependent, a direct consequence of its zwitterionic nature. Solubility is lowest at the isoelectric point (the pH at which the net charge is zero) and increases significantly at pH values above the basic pKa (forming the more soluble anionic salt) and below the acidic pKa (forming the more soluble cationic salt).[12] For biopharmaceutical classification (BCS), solubility is determined across the physiological pH range of 1.2 to 6.8.[13]

Table 2: Reported Solubility of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4][7] |

| Methanol | Slightly soluble | [4][7] |

| Ethanol, Toluene, Ethyl Acetate | Miscible | [4] |

Experimental Protocol: Thermodynamic Solubility by Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid drug.[11][14]

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Methodology:

-

Preparation of Media:

-

Prepare aqueous buffer solutions covering the required pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[13]

-

Causality: Using buffers that mimic physiological conditions is essential for predicting in vivo dissolution and absorption.

-

-

Sample Incubation:

-

Add an excess amount of the solid compound to a series of vials containing the different pH buffers.

-

Causality: Ensuring an excess of solid material is present is the defining principle of this method; it guarantees that the solution becomes saturated and remains in equilibrium with the solid phase.[14]

-

Seal the vials and place them in a shaker bath or orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[11]

-

-

Equilibration:

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13]

-

Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. This is confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[13]

-

-

Phase Separation and Analysis:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Causality: Proper separation is crucial to avoid including any solid particles in the final analysis, which would falsely elevate the measured solubility.

-

Immediately measure the pH of the filtrate to confirm it has not shifted during the experiment.[14]

-

Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

-

Conclusion

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is more than just a synthetic intermediate; it is a privileged scaffold whose fundamental physicochemical properties have been masterfully exploited to create generations of life-saving drugs. Its amphoteric nature, governed by the acidic carboxyl group and the basic ring nitrogen, dictates its pH-dependent solubility and ionization state, which are the cornerstones of its biological activity. A thorough, quantitative understanding of these properties, obtained through robust methodologies like potentiometric titration and the shake-flask method, is indispensable for researchers in medicinal chemistry and drug development. This foundational knowledge enables the rational design of new derivatives with tailored solubility, improved cell permeability, and enhanced target affinity, paving the way for future therapeutic innovations built upon this remarkable chemical core.

References

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Zhonghan.

-

Palma, E., Al-Ghamdi, A., & Gonzalez-Canto, A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Retrieved from [Link]

-

Kirana, K. G., et al. (2024). A QSPR analysis and curvilinear regression for various degree-based topological indices of Quinolone antibiotics. ResearchGate. Retrieved from [Link]

-

Park, H. R., & Kim, T. H. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Physical properties of quinolones used. (n.d.). ResearchGate. Retrieved from [Link]

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Various Sources.

-

Kovacevic, J., Parojcic, J., & Homsek, I. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Physicochemical properties of quinolone antibiotics in various environments. (2002). European journal of medicinal chemistry. Retrieved from [Link]

-

da Silva, A. C., et al. (2009). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Scielo. Retrieved from [Link]

-

Nami, N., & Kazemi, S. M. (2015). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Journal of Applied Chemical Research. Retrieved from [Link]

-

Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]

-

Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

-

Yilmaz, B., Asci, B., & Kucukislamoglu, M. (2010). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. ResearchGate. Retrieved from [Link]

-

Mingeot-Leclercq, M. P., & Tulkens, P. M. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Retrieved from [Link]

-

Jiménez-Lozano, E., et al. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. ResearchGate. Retrieved from [Link]

-

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.

-

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Bolos, J., et al. (2001). Voltammetric behavior and analytical applications of lomefloxacin, an antibacterial fluorquinolone. PubMed. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2012). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. PMC - NIH. Retrieved from [Link]

-

4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

4-Quinolone-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

CAS No : 13721-01-2 | Product Name : 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Zhonghan.

-

4-Oxo-quinoline-3-carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. China 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

discovery of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

An In-depth Technical Guide to the Core of Quinolone Antibiotics: The Discovery and Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Abstract

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the entire class of quinolone antibiotics. Its discovery was not a singular event but rather the outcome of fundamental explorations in synthetic organic chemistry. This guide delves into the core principles of its synthesis, the elucidation of its potent biological activity, and the structure-activity relationships that transformed this simple bicyclic heterocycle into a multi-generational class of life-saving drugs. We will explore the causality behind the synthetic strategies, the intricacies of its mechanism of action, and its expanding therapeutic relevance beyond antibacterial agents.

The Foundational Synthesis: Unlocking the Quinolone Core via the Gould-Jacobs Reaction

The genesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is intrinsically linked to the Gould-Jacobs reaction , first reported in 1939.[1][2] This powerful synthetic method provides a reliable pathway to construct the quinoline ring system from acyclic precursors. The reaction's elegance lies in its sequential condensation and cyclization strategy, which builds the heterocyclic scaffold with key functional groups pre-installed.[3][4]

The process begins with the condensation of an aniline derivative with an electrophilic three-carbon component, typically an alkoxymethylenemalonic ester like diethyl ethoxymethylenemalonate.[5] This initial step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon, displacing an ethoxy group to form an anilidomethylenemalonate intermediate. The critical ring-forming step is an intramolecular thermal cyclization, which requires significant thermal energy (often over 250°C) to proceed.[4][5] This high-temperature electrocyclization forges the new heterocyclic ring.[5] The resulting ethyl 4-hydroxyquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-oxo form.[5] Subsequent saponification (hydrolysis) of the ester group with a base like sodium hydroxide, followed by acidification, yields the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

The choice of high-boiling point solvents like diphenyl ether or the use of modern microwave irradiation has been crucial in achieving efficient cyclization, as these methods provide the necessary high temperatures while minimizing decomposition.[4]

Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.

Detailed Experimental Protocol: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol describes the final hydrolysis step, a common procedure in the field.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Standard reflux and filtration apparatus

Procedure:

-

Saponification: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[6]

-

Heating: Stir the suspension and heat it to reflux for approximately 2 hours.[6] During this time, the ester is hydrolyzed to its corresponding sodium carboxylate salt, which is soluble.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble impurities.[8]

-

Acidification: Slowly acidify the clear filtrate to a pH of 4 using a 2N hydrochloric acid solution.[6] As the pH drops, the desired carboxylic acid, being less soluble, will precipitate out of the solution.

-

Isolation and Purification: Collect the resulting white precipitate by filtration. Wash the solid thoroughly with deionized water to remove residual salts.[8]

-

Drying: Dry the final product under a vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid.[6]

Mechanism of Action: From Chemical Scaffold to Bacterial Poison

The discovery of nalidixic acid in 1962, a related naphthyridine derivative, was a pivotal moment that unveiled the immense therapeutic potential of this chemical class.[9][10] This led to extensive research into the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, establishing it as a potent antibacterial agent.

Quinolones do not merely inhibit bacterial growth; they are bactericidal, actively killing bacteria.[9] They achieve this by converting essential bacterial enzymes—DNA gyrase and topoisomerase IV —into cellular toxins.[10][11] These type II topoisomerases are vital for managing DNA topology during replication, transcription, and cell division.[10][12] They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[10][11]

Quinolones act by stabilizing the transient complex formed between the topoisomerase and the cleaved DNA.[11][13] By binding to this complex, the drug inhibits the ligase activity of the enzyme, preventing the resealing of the DNA break.[9] This results in an accumulation of stalled replication forks and double-stranded DNA breaks, which triggers the SOS response and other DNA repair pathways, ultimately leading to cell death.[11] For this reason, quinolones are aptly described as "topoisomerase poisons."[11]

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR): Refining the Core for Potency and Spectrum

The initial discovery of the quinolone scaffold's activity spurred decades of research into its structure-activity relationships (SAR). These studies have been instrumental in developing successive generations of quinolones with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties.[9]

The core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure contains several non-negotiable features for antibacterial activity. The carboxylic acid at position C3 and the ketone at C4 are critical.[11][14] They are believed to interact with the bacterial DNA and the topoisomerase enzyme, possibly through a water-metal ion bridge, anchoring the drug to its target.[11]

Modifications at other positions have proven fruitful for modulating the drug's properties:

| Position | Substituent Effect on Activity |

| N1 | Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal. The cyclopropyl group, in particular, significantly enhances potency against both Gram-negative and Gram-positive bacteria.[15][16] |

| C6 | The introduction of a fluorine atom (the "fluoroquinolones") dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial potency.[9][15] |

| C7 | This position is key for determining the spectrum of activity. Bulky heterocyclic substituents, such as a piperazinyl ring, enhance potency, especially against Gram-negative bacteria and Pseudomonas aeruginosa.[11][15] |

| C8 | A fluorine or methoxy group at this position can further enhance activity.[16] |

These systematic modifications led to the evolution from first-generation quinolones like nalidixic acid, with a narrow spectrum, to second-generation fluoroquinolones like ciprofloxacin, and subsequent generations with even broader coverage against Gram-positive and anaerobic bacteria.[9]

Beyond Antibacterial Activity: An Enduringly Versatile Scaffold

While renowned for its role in fighting bacterial infections, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold has proven to be a privileged structure with a wide range of biological activities. Researchers have successfully modified the core to develop potent agents for other therapeutic areas. These include:

-

Anti-inflammatory agents: Derivatives have been synthesized that inhibit the release of proinflammatory cytokines, showing potential for treating conditions like acute lung injury and sepsis.[17]

-

Antimalarial compounds: Specific quinolone analogues have demonstrated potent activity against the intra-erythrocytic stages of Plasmodium falciparum.[7]

-

Anticancer agents: Certain quinoline carboxylic acids act as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target in cancer therapy.[14][18]

-

HIV-1 Integrase Inhibitors: The core structure has been identified as a novel inhibitor of HIV-1 integrase strand transfer.[8]

The continued exploration of this scaffold highlights the profound impact of the initial discovery and the enduring value of the Gould-Jacobs reaction in providing access to this versatile chemical framework.

Conclusion

The journey of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from a product of a classic organic reaction to the foundation of a major class of antibiotics is a testament to the synergy between synthetic chemistry and pharmacology. The Gould-Jacobs reaction provided the essential tool to build the core, while subsequent biological screening unveiled its potent antibacterial properties. A deep understanding of its mechanism of action and meticulous SAR studies allowed scientists to rationally design new derivatives with vastly improved clinical utility. The scaffold's ongoing diversification into other therapeutic areas ensures its relevance for decades to come, solidifying its place as one of the most important discoveries in medicinal chemistry.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

-

Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

-

Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 26, 23-29. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Asproni, B., Deplano, A., & Piras, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]

-

Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

-

Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 1(5), 205–209. [Link]

-

SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Retrieved from [Link]

-

Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).

-

ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. Retrieved from [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Chegg. (2024, April 24). The carboxylic acid used in the synthesis of ivacaftor, 4 - oxo - 1 , 4 - dihydroquinoline. Retrieved from [Link]

-

Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

-

PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Retrieved from [Link]

-

Liu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7797–7809. [Link]

-

ResearchGate. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Retrieved from [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714. [Link]

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Cornerstone in Medicinal Chemistry

This guide provides an in-depth exploration of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a pivotal heterocyclic compound that forms the structural backbone of numerous therapeutic agents. We will delve into its fundamental chemical identity, synthesis, and its profound impact on the development of antibacterial and antiviral drugs. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical pharmacophore.

Core Chemical Identity and Structural Elucidation

The foundational step in understanding any molecule is to establish its precise chemical identity. This section will detail the IUPAC nomenclature, structural representation, and key identifiers for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-oxo-1H-quinoline-3-carboxylic acid . It is also commonly referred to by several synonyms, including 4-quinolone-3-carboxylic acid and 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Molecular Structure and Identifiers

The chemical structure of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by a fused bicyclic system consisting of a benzene ring and a pyridinone ring, with a carboxylic acid group at position 3.

Table 1: Key Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O[1] |

| InChIKey | ILNJBIQQAIIMEY-UHFFFAOYSA-N |

| CAS Number | 13721-01-2 |

Structural Insights: Keto-Enol Tautomerism

A crucial aspect of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms. Spectroscopic evidence suggests that the equilibrium largely favors the keto tautomer, a characteristic that is influenced by the presence and nature of substituents on the quinolone ring. This tautomerism plays a significant role in the molecule's biological activity and its interactions with enzymatic targets.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

| Property | Value | Source |

| Melting Point | 269-270 °C | [2][3] |

| Boiling Point | 358 °C | [2][3] |

| Density | 1.429 g/cm³ | [2][3] |

| Solubility | Slightly soluble in DMSO and methanol | [2][3] |

| pKa (Predicted) | 0.80 ± 0.20 | [3] |

Synthesis and Manufacturing

The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a well-established process in organic chemistry, with the Gould-Jacobs reaction being a cornerstone method.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction provides an efficient route to the quinolone backbone.[4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline, which exists predominantly as the 4-oxo tautomer.

Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.

Experimental Protocol: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[5]

Step-by-Step Methodology:

-

Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).

-

Stir the reaction mixture under reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble material.

-

Acidify the filtrate to a pH of 4 using 2N hydrochloric acid, which will cause a white precipitate to form.

-

Collect the precipitate by filtration, wash it thoroughly with deionized water, and dry it under a vacuum. This will yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a light white solid (yield: 10.5 g, 92%).[5]

Biological Significance and Therapeutic Applications

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its significance is most pronounced in the fields of antibacterial and antiviral therapies.

The Foundation of Quinolone Antibiotics

The discovery that the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core possesses antibacterial properties was a watershed moment in medicinal chemistry.[4][6] This discovery paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics. These synthetic broad-spectrum antibacterial agents are widely used to treat a variety of bacterial infections.

Mechanism of Action:

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of quinolone antibiotics.

Examples of Derived Antibiotics:

-

Nalidixic Acid: The first-generation quinolone.

-

Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity.[8]

-

Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

A Scaffold for HIV-1 Integrase Inhibitors

More recently, the versatility of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold has been demonstrated in the development of inhibitors of HIV-1 integrase.[2] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

Mechanism of Action:

HIV-1 integrase inhibitors containing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core function by chelating the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step of integration and halting the viral replication cycle.

Caption: Mechanism of action of HIV-1 integrase inhibitors.

Examples of Derived HIV-1 Integrase Inhibitors:

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a key component in the design of several investigational and approved HIV-1 integrase inhibitors, such as Elvitegravir.[9]

Conclusion

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid stands as a testament to the power of a single molecular scaffold in shaping the landscape of modern medicine. Its elegant yet robust structure has provided the foundation for two distinct and highly successful classes of therapeutic agents: the quinolone antibiotics and the HIV-1 integrase inhibitors. The continued exploration of derivatives of this remarkable compound promises to yield new and improved therapies for infectious diseases, underscoring its enduring importance in the field of drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Asif, M. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Pharmaceutical Sciences, 28(4), 546-560. Retrieved from [Link]

-

Chen, W., et al. (2009). Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Molecules, 14(2), 868-883. Retrieved from [Link]

-

Neamati, N., et al. (2012). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current pharmaceutical design, 18(14), 1947-1965. Retrieved from [Link]

-

SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Retrieved from [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Chen, W., et al. (2009). Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Molecules, 14(2), 868-83. Retrieved from [Link]

-

Anderson, R. J., & Bisacchi, G. S. (2015). Quinolone Antibiotics. In Comprehensive Medicinal Chemistry III (pp. 334-367). Elsevier. Retrieved from [Link]

-

Magnet, S., & Blanchard, J. S. (2005). Quinolones: from antibiotics to autoinducers. FEMS microbiology letters, 253(1), 1-8. Retrieved from [Link]

-

Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of medicinal chemistry, 58(12), 4849-4857. Retrieved from [Link]

-

Bak, A., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International journal of molecular sciences, 24(11), 9314. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

-

NIH. (n.d.). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. Retrieved from [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]

-

u:scholar. (2022). Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. Retrieved from [Link]

-

Sechi, M., et al. (2009). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry, 17(8), 2925-2935. Retrieved from [Link]

-

NIH. (n.d.). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Retrieved from [Link]

-

MDPI. (2009). Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. Retrieved from [Link]

-

NIH. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from [Link]

-

PubMed. (n.d.). Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ldh.la.gov [ldh.la.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 13721-01-2): A Cornerstone for Modern Drug Discovery

Introduction: The Enduring Legacy of a Privileged Scaffold

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by CAS number 13721-01-2, represents a quintessential scaffold in the landscape of medicinal chemistry and drug development. Far from being a mere synthetic intermediate, this molecule is the foundational core of the vast and clinically significant quinolone class of therapeutics. Its rigid, bicyclic structure, coupled with the critical carboxylic acid moiety at the C-3 position, provides an exceptional framework for molecular interactions with a diverse array of biological targets. This guide offers an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this remarkable compound, tailored for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents. We will delve into not only the fundamental characteristics of this molecule but also the strategic considerations that underpin its use in the synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic potential, thereby influencing formulation strategies and synthetic methodologies.

| Property | Value | Source(s) |

| CAS Number | 13721-01-2 | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 269-270 °C | |

| Boiling Point | 358 °C (Predicted) | |

| Density | 1.429 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | Room Temperature, Sealed in a dry environment |

Below is a diagram illustrating the chemical structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.

Caption: Chemical structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthesis and Purification: A Practical Approach

The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is most commonly achieved through the hydrolysis of its ethyl ester precursor, ethyl 4-hydroxyquinoline-3-carboxylate. This method is efficient and yields a high-purity product.

Experimental Protocol: Synthesis via Alkaline Hydrolysis

Objective: To synthesize 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid from ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stir plate and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.

-

Reflux: Heat the suspension to reflux with stirring for 2 hours. The ester will gradually dissolve as it is hydrolyzed to its sodium salt.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble impurities.

-

Acidification and Precipitation: Transfer the filtrate to a beaker and slowly add 2N hydrochloric acid with stirring until the pH of the solution reaches 4. A white precipitate of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to obtain a light white solid. The expected yield is approximately 92%.

Purification and Characterization

The purity of the synthesized compound can be assessed using standard analytical techniques.

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water.

-

High-Performance Liquid Chromatography (HPLC): Purity can be quantified using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ typically shows characteristic peaks for the aromatic protons and the carboxylic acid and N-H protons.

Applications in Drug Discovery and Development

The true value of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for targeting enzyme active sites and receptors.

A Foundation for Antibacterial Agents

The most well-known application of this scaffold is in the development of quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 4-oxo and 3-carboxylic acid moieties are crucial for binding to the enzyme-DNA complex.

Caption: Simplified mechanism of action for quinolone antibiotics.

Emerging Roles in Anticancer Therapy

Derivatives of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid have demonstrated promising anticancer activity through various mechanisms. These include the inhibition of protein kinases, such as Casein Kinase 2 (CK2), which are often dysregulated in cancer cells. The quinolone scaffold can be modified to create potent and selective kinase inhibitors.

Antiviral and Antimalarial Potential

This versatile core has also been explored for the development of antiviral and antimalarial drugs. Notably, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a known novel HIV-1 integrase strand transfer inhibitor. By chelating essential metal ions in the active site of the integrase enzyme, it prevents the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. Furthermore, derivatives have shown potent activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Safety and Handling

While 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid itself is primarily used as a laboratory reagent, it is important to consider the toxicological profile of the broader quinolone class, as derivatives may exhibit similar properties.

General Hazards:

-

Skin and Eye Irritation: The compound can cause skin and serious eye irritation.

-

Harmful if Swallowed: It may be harmful if ingested.

Potential Toxicities of Quinolone Derivatives:

-

Central Nervous System (CNS) Effects: Some quinolones can cause CNS effects, including confusion, hallucinations, and seizures.

-

Phototoxicity: Certain quinolone derivatives can induce photosensitivity.

-

Arthropathy: In immature animals, quinolones have been shown to cause joint cartilage damage.

-

Cardiotoxicity: Some newer fluoroquinolones have been associated with a prolongation of the QT interval.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

-

Ventilation: Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion: A Scaffold of Enduring Significance

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a testament to the power of a privileged scaffold in drug discovery. Its robust synthetic accessibility, coupled with its inherent ability to interact with a multitude of biological targets, ensures its continued relevance in the development of novel therapeutics. From established antibacterial agents to emerging anticancer and antiviral candidates, the versatility of this core structure is undeniable. For researchers and drug development professionals, a deep understanding of the chemical properties, synthetic nuances, and biological potential of this compound is not just beneficial—it is essential for unlocking the next generation of life-saving medicines.

References

- Christ, W., Lehnert, T., & Ulbrich, B. (1988). Specific toxicologic aspects of the quinolones. Reviews of Infectious Diseases, 10(Suppl 1), S141–S146.

-

Ivacaftor Impurity 9 | 13721-01-2 | : Venkatasai Life Sciences. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ivabradine Impurity 9 | CAS No: 13721-01-2 - SynZeal. (n.d.). Retrieved December 12, 2025, from [Link]

- Stahlmann, R., & Lode, H. (1999). Toxicity of quinolones. Drugs, 58(Suppl 2), 37–42.

-

The toxicological disadvantages of quinolones and the frequency observed in different agents. [78-84]. (n.d.). In ResearchGate. Retrieved December 12, 2025, from [Link]

-

The structure-toxicity relationship of quinolones. The toxicity of... | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved December 12, 2025, from [Link]

- Stahlmann, R. (1998). Toxicity of quinolones. Current Opinion in Infectious Diseases, 11(6), 643-647.

-

4 - RSC Medicinal Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]

- Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Janecka, A. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

Solubility Profile of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals

Abstract

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a foundational scaffold in medicinal chemistry, notably as a precursor to various pharmacologically active agents. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that govern its utility in synthesis, purification, formulation, and high-throughput screening. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into the molecular characteristics that dictate its solubility, present validated experimental protocols for its quantitative measurement, and offer insights into interpreting the resulting data for drug development applications.

Theoretical Foundation: Predicting Solubility Behavior

The solubility of a compound is not an arbitrary value but a consequence of its molecular structure and the intermolecular forces it can form with a given solvent. For 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, several key features dominate its solubility profile.

-

Molecular Structure and Functional Groups: The molecule possesses a rigid, planar quinolone ring system, a carboxylic acid group (-COOH), and a ketone group (C=O). It also features an N-H group capable of tautomerization. This combination of a large, relatively nonpolar aromatic system with polar, hydrogen-bonding functional groups results in a molecule with poor intrinsic solubility in both highly nonpolar and highly polar (aqueous) solvents.[1] The carboxylic acid and N-H groups can act as hydrogen bond donors, while the ketone and carboxylic oxygens act as acceptors.

-

pKa and Ionization State: The carboxylic acid group is acidic, and the quinolone nitrogen can be protonated. The predicted pKa of the carboxylic acid is low, meaning it will be deprotonated (anionic) at neutral or basic pH.[2] While this is most relevant for aqueous solubility, the potential for ionization can influence solubility in protic organic solvents.

-

Crystal Lattice Energy: The planar structure and capacity for strong intermolecular hydrogen bonding suggest that 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid exists as a stable crystalline solid with significant crystal lattice energy.[3] A solvent must provide sufficient energy through solvation to overcome this lattice energy, a primary reason for its generally low solubility.

Based on these properties, we can predict a general trend: solubility will be highest in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule without being sterically hindered. Qualitative reports confirm it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][4]

Experimental Determination of Solubility

Accurate solubility data is essential for reproducible research. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[5]

-

Thermodynamic Solubility refers to the saturated concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is most accurately determined by the shake-flask method.[6] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous or organic medium.[7] It is often used in high-throughput screening to identify potential solubility liabilities early on.[5]

Gold Standard Protocol: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This protocol describes the universally accepted method for determining thermodynamic solubility.[6] Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.

Methodology:

-

Preparation: Add an excess amount of solid 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.[6]

-

Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period. For compounds with low solubility, equilibration may take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for the solid to settle. Centrifuge the vials to ensure complete separation of the supernatant from the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7]

The following diagram illustrates the workflow for this self-validating protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Solubility Data (Illustrative)

While comprehensive experimental data for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is not widely published, the following table presents illustrative data that a researcher might expect to generate. These values are based on established chemical principles and qualitative observations.[1][2][4]

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | ~15.0 | ~79.3 | Strong H-bond acceptor, effective solvator. Often used for stock solutions. |

| Dimethylformamide (DMF) | 36.7 | ~10.0 | ~52.9 | Similar to DMSO, good solvating power. | |

| Acetonitrile | 37.5 | < 1.0 | < 5.3 | Polar, but a weaker H-bond acceptor. | |

| Acetone | 20.7 | < 0.5 | < 2.6 | Lower polarity and solvating power. | |

| Polar Protic | Methanol | 32.7 | ~1.0 | ~5.3 | Can both donate and accept H-bonds, but self-association competes with solute solvation. |

| Ethanol | 24.6 | < 0.5 | < 2.6 | Lower polarity than methanol, reduced solubility. | |

| Water | 80.1 | < 0.1 | < 0.5 | High polarity and strong H-bonding network are difficult for the large aromatic scaffold to penetrate.[8] | |

| Nonpolar | Toluene | 2.4 | < 0.1 | < 0.5 | Lacks favorable interactions to overcome crystal lattice energy. |

| Hexanes | 1.9 | < 0.01 | < 0.05 | Van der Waals forces are insufficient for solvation. | |

| Dichloromethane (DCM) | 9.1 | < 0.1 | < 0.5 | Weakly polar, poor solvent for this compound. |

Note: The molecular weight of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is 189.17 g/mol .[9]

Factors Influencing Experimental Results

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which measurements are made.[10]

-

Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use of high-purity materials is mandatory for reliable data.[6]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion and Recommendations for Drug Development

The solubility of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in most common organic solvents, a direct result of its strong intermolecular hydrogen bonding and stable crystal structure.

-

For Chemical Synthesis: While convenient for reactions involving derivatives, solvents like DMF or DMSO are suitable for dissolving the starting material.[11]

-

For Purification: Its poor solubility in solvents like ethanol, acetone, and toluene can be advantageously used for crystallization or precipitation to purify the compound.[4]

-

For Biological Screening: For in vitro assays, primary stock solutions are almost exclusively prepared in DMSO due to its superior solvating power. However, care must be taken to avoid precipitation when diluting into aqueous assay buffers, a common application for kinetic solubility measurements.[5][7]

This guide provides the theoretical basis and a practical, validated protocol for researchers to generate the high-quality, reproducible solubility data necessary to advance their research and development programs.

References

- PubChem. 4-oxo-1H-benzo[h]quinoline-3-carboxylic acid.

-

Journal of Chemical & Engineering Data. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. ACS Publications. Accessed December 12, 2023. [Link]

-

Journal of Chemical & Engineering Data. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera (Detailed Methodology). ACS Publications. Accessed December 12, 2023. [Link]

-

LookChem. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Accessed December 12, 2023. [Link]

-

Journal of Chemical & Engineering Data. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. ACS Publications. Accessed December 12, 2023. [Link]

- PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed December 12, 2023. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Accessed December 12, 2023. [Link]

-

PubMed. Investigations on the 4-Quinolone-3-carboxylic Acid Motif... with Improved Aqueous Solubility. National Library of Medicine. Accessed December 12, 2023. [Link]

-

ResearchGate. Determination and correlation of aqueous solubilities for quinolones. Accessed December 12, 2023. [Link]

-

Pharmaffiliates. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid. Accessed December 12, 2023. [Link]

-

MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Accessed December 12, 2023. [Link]

-

National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Accessed December 12, 2023. [Link]

-

Quinoline based receptor in fluorometric discrimination of carboxylic acids. Accessed December 12, 2023. [Link]

- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Accessed December 12, 2023.

-

ResearchGate. Solubility of drugs in ethanol and dmso. Accessed December 12, 2023. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. buy high quality 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid,4-Oxo-1,4-dihydroquinoline-3-carboxylic acid for sale online price,4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Pictures,4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Basic Info,4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Standard - www.pharmasources.com [pharmasources.com]

- 3. mdpi.com [mdpi.com]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a heterocyclic organic compound with the CAS Number 13721-01-2, is a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Structurally characterized by a quinolone core, it serves as a crucial scaffold for the synthesis of various bioactive molecules.[4] Notably, it is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis, and has been investigated as a novel HIV-1 integrase strand transfer inhibitor.[5][6] Understanding the fundamental physicochemical properties of this compound, particularly its thermal behavior, is paramount for its synthesis, purification, formulation, and storage. This guide provides a comprehensive analysis of the melting and boiling points of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, delving into the experimental methodologies for their determination and the underlying scientific principles.

Core Physical and Chemical Properties

A foundational understanding of the key identifiers and properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is essential before delving into its thermal characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [7] |

| CAS Number | 13721-01-2 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO₃ | [1][8] |

| Molecular Weight | 189.17 g/mol | [1][8] |

| Appearance | White to off-white or light yellow solid/powder | [4][9] |

| Density | 1.429 g/cm³ | [5][10] |

Melting Point: A Critical Parameter for Purity and Stability

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Impurities tend to depress and broaden the melting range. Several sources report the melting point of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to be in the range of 265-270°C , with some noting decomposition at or near this temperature.[4][9][11]

Experimental Determination of Melting Point

The determination of a precise melting point requires standardized and carefully executed experimental protocols. The most common and reliable methods for organic compounds like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are Differential Scanning Calorimetry (DSC) and the capillary melting point apparatus.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method provides a highly accurate and reproducible determination of the melting point and can also reveal other thermal events such as phase transitions and decomposition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of finely powdered 4-oxo-1,4-dihydroquinoline-3-carboxylic acid into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 5-10°C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The heat of fusion (ΔHfus) can also be calculated from the peak area.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper melting peak.

-

Sealed Pan: Prevents sublimation, which can lead to inaccurate results.

-

Controlled Heating Rate: A slower heating rate provides better resolution of the melting transition.

-

Inert Atmosphere: Protects the sample from oxidation at elevated temperatures.

Protocol 2: Capillary Melting Point Apparatus

This traditional method involves heating a small amount of the sample in a capillary tube and visually observing the temperature range over which it melts.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder the crystalline sample of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

Trustworthiness and Self-Validation: